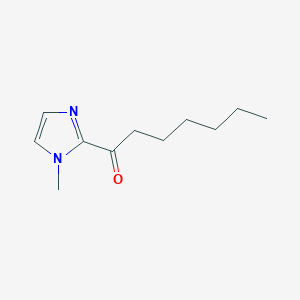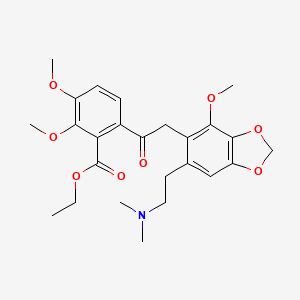![molecular formula C23H14Cs2O6 B13777902 Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate] CAS No. 68226-93-7](/img/structure/B13777902.png)
Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is a chemical compound known for its unique structure and properties. It is a derivative of pamoic acid, which consists of two naphthalene groups linked by a methylene bridge. This compound is used in various scientific research applications due to its distinct chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] typically involves the reaction of pamoic acid with cesium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of pamoic acid to its dicesium salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored using advanced analytical techniques to maintain consistency and quality.
化学反应分析
Types of Reactions
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the naphthoate groups to their corresponding dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the naphthoate groups.
Substitution: Ethers and esters of the original compound.
科学研究应用
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is used in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] involves its interaction with specific molecular targets. The hydroxyl groups and naphthoate moieties play a crucial role in binding to target molecules, facilitating various biochemical and chemical processes. The compound can activate or inhibit specific pathways, depending on the context of its use.
相似化合物的比较
Similar Compounds
Pamoic Acid: The parent compound of Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate], known for its use in forming sparingly soluble salts with drugs.
Diisopropyl 4,4’-methylenebis[3-hydroxy-2-naphthoate]: A derivative used as a fluorescent probe for detecting nitroaromatic explosives.
Uniqueness
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is unique due to its cesium salt form, which imparts distinct properties such as enhanced solubility and reactivity compared to its sodium or potassium counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.
属性
CAS 编号 |
68226-93-7 |
|---|---|
分子式 |
C23H14Cs2O6 |
分子量 |
652.2 g/mol |
IUPAC 名称 |
dicesium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |
InChI |
InChI=1S/C23H16O6.2Cs/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
InChI 键 |
CYDFAMLPBMJQMJ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.[Cs+].[Cs+] |
相关CAS编号 |
130-85-8 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



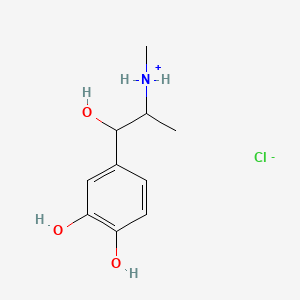
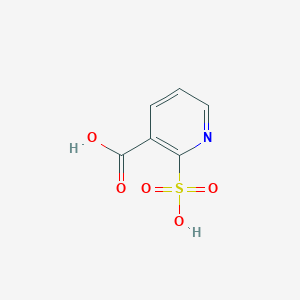
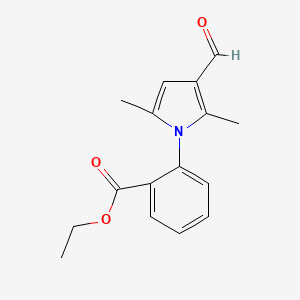
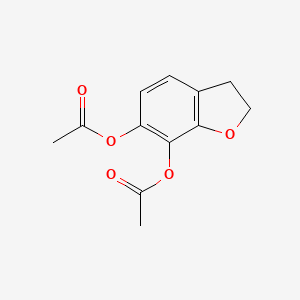
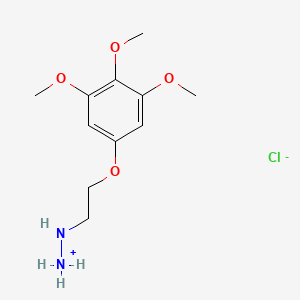

![N-[1-[2-amino-3-(4-chlorophenyl)-1-oxopropyl]-3-pyrrolidinyl]-N-(cyclohexylmethyl)-2-methylpropanamide; 2,2,2-trifluoroacetic acid](/img/structure/B13777861.png)
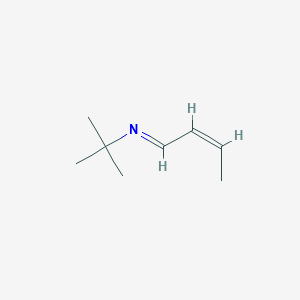

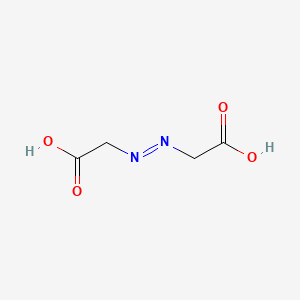
![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)
